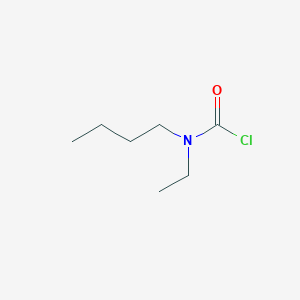
N-butyl-N-ethylcarbamoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-ethylcarbamoylchloride is a chemical compound with the molecular formula C7H14ClNO. It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions to produce other valuable compounds .
准备方法
Synthetic Routes and Reaction Conditions
N-butyl-N-ethylcarbamoylchloride can be synthesized through the reaction of N-butyl-N-ethylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition . The general reaction is as follows:
N-butyl-N-ethylamine+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. This method minimizes the risk associated with handling phosgene and allows for large-scale production .
化学反应分析
Types of Reactions
N-butyl-N-ethylcarbamoylchloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form carbamates and ureas .
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Phenols: Reacts with phenols to form aryl carbamates.
The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols or phenols.
科学研究应用
N-butyl-N-ethylcarbamoylchloride is used in various scientific research applications due to its reactivity and versatility :
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-butyl-N-ethylcarbamoylchloride involves the nucleophilic attack on the carbonyl carbon of the carbamoyl chloride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
- N-methyl-N-ethylcarbamoylchloride
- N-butyl-N-methylcarbamoylchloride
- N-tert-butylcarbamoylchloride
Uniqueness
N-butyl-N-ethylcarbamoylchloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
生物活性
N-butyl-N-ethylcarbamoylchloride (C7H14ClNO) is a carbamoyl chloride compound that has garnered attention for its diverse applications in biological and chemical research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by its highly electrophilic carbamoyl chloride group, which makes it reactive towards nucleophiles. This reactivity allows it to undergo various substitution reactions, forming stable products such as ureas, carbamates, and thiocarbamates when reacted with amines, alcohols, and thiols respectively.
The mechanism of action involves the formation of reactive intermediates that can interact with biological molecules. This property is exploited in the synthesis of pharmaceutical compounds and in the modification of biomolecules for research purposes.
1. Medicinal Chemistry
This compound is utilized in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules makes it valuable in drug development processes. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties.
2. Agrochemical Development
The compound has also been investigated for its potential as an agrochemical. Research indicates that derivatives of this compound may possess herbicidal properties, making them candidates for crop protection .
Case Study 1: Synthesis of Ureas
A study demonstrated the successful synthesis of ureas from this compound through reactions with various primary and secondary amines. The resulting ureas exhibited significant biological activity, indicating the potential for further development into therapeutic agents.
Case Study 2: In Vitro Activity Against Trypanosomiasis
Recent research explored the trypanocidal activity of n-butyl derivatives against Trypanosoma cruzi. The study found that certain derivatives had promising inhibitory effects on trypomastigotes, with IC50 values comparable to established treatments . This suggests potential applications in treating Chagas disease.
Data Table: Biological Activity Summary
属性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC 名称 |
N-butyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3 |
InChI 键 |
GZNVFRIHZRYMFK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















